4-Amino-2,5-difluorophenol

Description

BenchChem offers high-quality 4-Amino-2,5-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,5-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

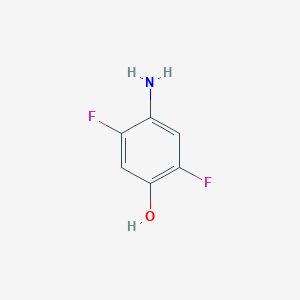

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNPSBJBVUOFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381114 | |

| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120103-19-7 | |

| Record name | 4-Amino-2,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120103-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-2,5-difluorophenol

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a host of physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—offers a powerful tool for enhancing metabolic stability, improving bioavailability, and fine-tuning receptor binding interactions.[1] It is within this context that 4-Amino-2,5-difluorophenol emerges as a valuable and versatile chemical intermediate. This guide provides an in-depth examination of its core chemical properties, reactivity, synthesis, and applications, tailored for researchers, medicinal chemists, and drug development professionals.

Core Physicochemical & Structural Properties

4-Amino-2,5-difluorophenol, also known as 2,5-Difluoro-4-hydroxyaniline, is a substituted aromatic compound featuring three key functional groups: a primary amine, a hydroxyl group, and two fluorine atoms.[2] This trifecta of functionalities imparts a unique reactivity profile, making it a sought-after building block in synthetic chemistry.

A summary of its fundamental properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120103-19-7 | [2][3][4][5] |

| Molecular Formula | C₆H₅F₂NO | [2][3][4] |

| Molecular Weight | 145.11 g/mol | [2][3][4] |

| Appearance | Solid, yellow to brown | [5] |

| Melting Point | 125 - 130 °C | [6] |

| Boiling Point (Predicted) | 251.8 ± 40.0 °C | [5] |

| Purity (Typical) | ≥97% | [3][4] |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere, protected from light. | [2][4][5][7] |

| IUPAC Name | 4-amino-2,5-difluorophenol | [4] |

| InChI Key | RPNPSBJBVUOFBH-UHFFFAOYSA-N | [4] |

Synthesis Pathway: Reductive Transformation

The most common and efficient synthesis of 4-Amino-2,5-difluorophenol involves the catalytic hydrogenation of a protected nitrobenzene precursor. This approach is favored for its high yield and selectivity.

Workflow for Synthesis via Catalytic Hydrogenation```dot

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established literature procedures for the reduction of aromatic nitro compounds.

[5]1. Vessel Preparation: To a suitable reaction vessel, add 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene (1.0 eq). 2. Solvent & Catalyst Addition: Dissolve the starting material in methanol (approx. 30 mL per 1 g of starting material). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

- Scientist's Insight: Palladium on carbon is a standard and highly efficient catalyst for this transformation. The benzyloxy protecting group is cleaved concurrently under these hydrogenolysis conditions, directly yielding the phenol in a single, efficient step.

- Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a pressurized system) and stir the mixture vigorously at room temperature.

- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 24 hours).

- Catalyst Removal: Once complete, carefully purge the vessel with an inert gas like nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

- Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield the crude 4-amino-2,5-difluorophenol, typically as a brown solid. F[5]urther purification, if necessary, can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Functional Group Interplay

The utility of 4-Amino-2,5-difluorophenol stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The fluorine substituents exert a strong electron-withdrawing inductive effect, which modulates the nucleophilicity of the amine, the acidity of the phenol, and the reactivity of the aromatic ring.

Caption: Role of building blocks in the drug discovery pipeline.

Agrochemicals and Materials Science

Beyond pharmaceuticals, fluorinated aromatic compounds are integral to modern agrochemicals, where they are used to develop more potent and selective herbicides and pesticides. In[1] materials science, the unique electronic properties imparted by the fluorine atoms make such intermediates useful for synthesizing specialized polymers and liquid crystals.

#[1]## 5. Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-Amino-2,5-difluorophenol. A multi-technique approach is standard.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Confirms the presence and environment of protons. A known spectrum shows signals at δ 4.67 (1H, s), 6.53-6.64 (1H, m), and 9.03 (1H, s) in DMSO-d₆. |

| [5] | ¹³C & ¹⁹F NMR | Structural Confirmation |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the mass-to-charge ratio, confirming the molecular weight of 145.11 g/mol . |

| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amine), O-H (phenol), and C-F bonds. |

| HPLC | Purity Assessment | Quantifies the purity of the sample, typically showing a major peak corresponding to the product with purity >97%. |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Amino-2,5-difluorophenol is paramount for ensuring personnel safety. The following information is derived from its Safety Data Sheet (SDS).

*[6] Hazard Identification:

- Causes skin irritation (GHS H315). [4][6] * Causes serious eye irritation (GHS H319). [4][6] * May cause respiratory irritation (GHS H335). [6] * Harmful if swallowed (H302).

*[4] Recommended Personal Protective Equipment (PPE):

- Hand Protection: Wear appropriate chemical-resistant gloves. [6] * Eye Protection: Use chemical safety goggles or a face shield. [6] * Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. [6] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, respiratory protection may be required.

*[6] Handling and Storage:

- Avoid breathing dust, mist, or spray. [6] * Wash skin thoroughly after handling. [6] * Store in a tightly closed container in a dry, cool, and well-ventilated area. Fo[6]r long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended. [4][5][7] * Incompatibilities: Avoid contact with strong oxidizing agents.

*[6] Fire Safety:

- The material is not classified as flammable (NFPA Fire Hazard: 0). [6] * It is stable under normal conditions and not reactive with water.

4-Amino-2,5-difluorophenol is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable intermediate. For researchers in drug discovery, its utility as a building block for sophisticated molecules like protein degraders and enzyme inhibitors, coupled with the inherent pharmacokinetic advantages of its difluorinated core, ensures its continued relevance in the development of next-generation therapeutics.

References

-

CP Lab Safety. 4-Amino-2, 5-difluorophenol, min 97%, 1 gram. Available from: [Link]

-

PMC (PubMed Central). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]

-

Molbase. 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers. Available from: [Link]

-

LinkedIn. 5-Amino-2,4-difluorophenol: A Versatile Intermediate for Chemical Innovation. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Amino-2,5-difluorophenol | 120103-19-7 [sigmaaldrich.com]

- 5. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 120103-19-7|4-Amino-2,5-difluorophenol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Amino-2,5-difluorophenol: A Key Building Block for Novel Therapeutics

Introduction: The Strategic Importance of Fluorinated Phenols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized and powerful strategy for optimizing drug-like properties.[1] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] 4-Amino-2,5-difluorophenol (CAS No. 120103-19-7) has emerged as a particularly valuable building block in this context. Its trifunctional nature, possessing an amine, a hydroxyl group, and a difluorinated aromatic ring, offers a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapies.

This technical guide provides an in-depth exploration of 4-Amino-2,5-difluorophenol, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed and validated synthesis protocol, discuss its analytical characterization, and explore its application in the synthesis of potent and selective enzyme inhibitors.

Physicochemical Properties and Structural Attributes

4-Amino-2,5-difluorophenol is a yellow to brown solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below. The presence of two fluorine atoms on the benzene ring significantly impacts its electronic properties and potential intermolecular interactions, a feature that is astutely exploited in drug design.

| Property | Value | Source |

| CAS Number | 120103-19-7 | [2] |

| Molecular Formula | C₆H₅F₂NO | [2] |

| Molecular Weight | 145.11 g/mol | [2] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 125 - 130 °C | SynQuest Labs |

| Boiling Point (Predicted) | 251.8 ± 40.0 °C | [3] |

| Density (Predicted) | 1.472 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.99 ± 0.23 | [3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis of 4-Amino-2,5-difluorophenol: A Validated Protocol

The synthesis of 4-Amino-2,5-difluorophenol is most commonly achieved through the catalytic hydrogenation of a protected nitro-precursor. The following protocol is a reliable and high-yielding method.

Reaction Scheme:

Caption: Synthesis of 4-Amino-2,5-difluorophenol.

Step-by-Step Experimental Protocol:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 9.21 g of 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene in 300 ml of methanol.[3]

-

Addition of Catalyst: To the solution, carefully add 921 mg of 10% palladium on carbon (Pd/C) catalyst.[3]

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Reaction Quenching and Catalyst Removal: Upon completion, replace the hydrogen atmosphere with an inert gas such as nitrogen.[3] Remove the palladium catalyst by filtration through a pad of diatomaceous earth.[3]

-

Work-up and Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[3] This procedure typically affords 4-Amino-2,5-difluorophenol as a brown solid with a high yield (approximately 99%).[3]

Purification and Handling of Impurities:

The crude product can be further purified by recrystallization. While specific solvent systems for 4-Amino-2,5-difluorophenol are not extensively reported, for structurally similar aminophenols, recrystallization from aqueous solutions with pH adjustment or from organic solvent mixtures like toluene-hexane is often effective.[4]

Common impurities in the synthesis of aminophenols can include unreacted starting materials or byproducts from incomplete reduction.[5][6] It is crucial to handle the purified compound under an inert atmosphere and store it at low temperatures to prevent oxidation of the aminophenol moiety.[3]

Analytical Characterization: A Multi-technique Approach

To ensure the identity and purity of the synthesized 4-Amino-2,5-difluorophenol, a combination of analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the protons of the amine and hydroxyl groups. In DMSO-d₆, the following chemical shifts are observed: δ 4.67 (1H, s, -NH₂), 6.53-6.64 (1H, m, Ar-H), and 9.03 (1H, s, -OH).[3]

-

¹³C-NMR (Predicted): Based on the structure and typical chemical shifts for fluorinated aromatic compounds, the following approximate chemical shifts are predicted for the carbon atoms:

-

Carbons attached to fluorine will show large C-F coupling constants and will be shifted downfield (approx. 140-160 ppm).

-

The carbon attached to the hydroxyl group will appear around 145-155 ppm.

-

The carbon attached to the amino group will be in the region of 130-140 ppm.

-

The remaining aromatic carbons will resonate between 100-120 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-Amino-2,5-difluorophenol is expected to show characteristic absorption bands for its functional groups. Based on the analysis of structurally similar compounds like 2-amino-4,5-difluorobenzoic acid, the following peaks can be anticipated:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 4-Amino-2,5-difluorophenol would be observed at m/z 145. Key fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, and HF, leading to characteristic fragment ions.

Application in Drug Discovery: Synthesis of IRE1α Inhibitors

A significant application of 4-Amino-2,5-difluorophenol is in the synthesis of phenoxypyridylpyrimidine derivatives that act as modulators of the Inositol-requiring enzyme 1 (IRE1α).[3] IRE1α is a key sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders.[7]

The following schematic outlines a plausible synthetic route to a generic phenoxypyridylpyrimidine-based IRE1α inhibitor, highlighting the incorporation of the 4-Amino-2,5-difluorophenol moiety.

Caption: Synthetic pathway to an IRE1α inhibitor.

The synthesis would typically involve a nucleophilic aromatic substitution reaction where the hydroxyl group of 4-Amino-2,5-difluorophenol displaces a leaving group on a suitably activated pyrimidine ring. The amino group of the fluorinated phenol can then be further functionalized to complete the synthesis of the target inhibitor. The fluorine atoms on the phenol ring play a crucial role in modulating the electronic properties of the molecule, which can enhance its binding affinity to the IRE1α enzyme.

Safety and Handling

4-Amino-2,5-difluorophenol is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[8]

Conclusion

4-Amino-2,5-difluorophenol is a strategically important and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of functional groups and the presence of fluorine atoms make it an attractive starting material for the development of enzyme inhibitors and other complex molecules. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their drug discovery and development programs. As our understanding of the role of cellular stress pathways in disease continues to grow, the demand for specialized chemical tools like 4-Amino-2,5-difluorophenol is poised to increase, further solidifying its importance in the field of medicinal chemistry.

References

-

The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate. PMC. Available from: [Link]

-

Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride... ResearchGate. Available from: [Link]

-

FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. PubMed. Available from: [Link]

-

Recent trends in the impurity profile of pharmaceuticals. PMC. Available from: [Link]

-

The inositol-requiring enzyme 1 (IRE1α) RNAse inhibitor, 4µ8C, is also a potent cellular antioxidant. PubMed. Available from: [Link]

- US4870209A - Process for purifying crude 4-aminophenol. Google Patents.

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available from: [Link]

-

Potent and Selective Inhibitors of the Inositol-requiring Enzyme 1 Endoribonuclease. PMC. Available from: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

Sources

- 1. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 4. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijariie.com [ijariie.com]

4-Amino-2,5-difluorophenol molecular weight and formula

High-Purity Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

4-Amino-2,5-difluorophenol (CAS: 120103-19-7 ) is a specialized fluorinated aromatic intermediate used primarily in the development of bioactive compounds where metabolic stability and lipophilicity are critical.[1] Its structural core—a phenol ring substituted with an amine and two fluorine atoms—serves as a versatile "handle" for nucleophilic aromatic substitutions and coupling reactions.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity standards for drug discovery campaigns (specifically targeting kinase inhibitors and antiviral scaffolds).

Physicochemical Profile

The introduction of fluorine atoms at the 2 and 5 positions of the phenolic ring significantly alters the electronic landscape compared to the non-fluorinated parent (4-aminophenol). This results in increased acidity of the phenolic hydroxyl and reduced basicity of the aniline nitrogen.

Table 1: Core Chemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 4-Amino-2,5-difluorophenol | |

| CAS Number | 120103-19-7 | Primary identifier for free base |

| Molecular Formula | ||

| Molecular Weight | 145.11 g/mol | Basis for stoichiometry |

| Appearance | Off-white to brownish solid | Sensitive to oxidation (darkens on air exposure) |

| Predicted pKa (OH) | ~7.99 | More acidic than phenol (pKa ~10) due to F-induction |

| Predicted LogP | ~0.8 - 1.1 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water |

| Melting Point | >140 °C (Decomposes) | Varies by purity/salt form |

Structural Utility in Medicinal Chemistry

The 2,5-difluoro substitution pattern is not arbitrary; it is a strategic choice in lead optimization.

-

Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing fluorine at the 2 and 5 positions blocks these sites from Cytochrome P450-mediated hydroxylation, extending the half-life (

) of the drug candidate. -

Electronic Modulation: The fluorine atoms withdraw electron density from the ring (

-induction), lowering the pKa of the phenol. This can enhance the hydrogen-bond donating capability of the -OH group in the active site of a target protein (e.g., serine proteases or kinases).

Diagram 1: Retrosynthetic Utility & Logic

This diagram illustrates how 4-Amino-2,5-difluorophenol serves as a divergent node in synthesis.

Caption: Divergent synthetic utility of the scaffold. The amine and hydroxyl groups allow orthogonal functionalization.

Synthetic Pathways & Process Chemistry

The most robust route for generating high-purity 4-Amino-2,5-difluorophenol involves the catalytic hydrogenation of nitro-precursors. A common industrial route utilizes 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene , allowing for a "one-pot" reduction of the nitro group and hydrogenolysis of the benzyl protecting group.

Diagram 2: Synthesis Workflow

Caption: Standard synthetic route via nitration followed by catalytic hydrogenation.

Detailed Protocol: Catalytic Hydrogenation

Objective: Reduction of 4-nitro-2,5-difluorophenol (or its benzyl ether) to 4-amino-2,5-difluorophenol.

Reagents:

-

Substrate: 4-Nitro-2,5-difluorophenol (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Methanol (anhydrous preferred)

-

Hydrogen Gas (

)

Procedure:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve the nitro-substrate in Methanol (approx. 10-15 volumes).

-

Inerting: Carefully add the Pd/C catalyst under a nitrogen blanket. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Seal the vessel and purge with Nitrogen (

) three times, followed by Hydrogen ( -

Reaction: Stir vigorously at room temperature (20-25 °C). The reaction is typically exothermic; monitor internal temperature.

-

Monitoring: Check progress via LC-MS or TLC (Mobile phase: Hexane/EtOAc). The disappearance of the yellow nitro-compound indicates completion (usually 4-24 hours).

-

Workup: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product is oxidation-sensitive; store under inert gas (

or Ar) immediately.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be confirmed.

1H NMR Data (DMSO- )

Due to the specific substitution pattern, the aromatic region shows distinct splitting.

- 9.03 ppm (s, 1H): Phenolic -OH (Exchangeable).

-

6.50 - 6.70 ppm (m, 2H): Aromatic protons (C3-H and C6-H). Note: These may appear as complex multiplets due to H-F coupling (

-

4.67 ppm (s, 2H): Amine

Mass Spectrometry (ESI)

-

Mode: Positive (

) or Negative ( -

Calculated Mass: 145.03

-

Observed (

): 146.1 m/z

Handling & Safety (E-E-A-T)

Warning: This compound is a fluorinated aniline derivative. It possesses skin sensitizing and irritant properties.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon). The amine group is prone to oxidation, turning the solid from off-white to dark brown/black over time.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. (n.d.). Compound Summary: 4-Amino-2,5-difluorophenol.[1][4][5][6][3][7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 120103-19-7|4-Amino-2,5-difluorophenol|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. calpaclab.com [calpaclab.com]

Technical Guide: Research Applications of 4-Amino-2,5-difluorophenol

Executive Summary

4-Amino-2,5-difluorophenol (CAS 120103-19-7) is a specialized fluorinated aromatic building block that serves as a critical intermediate in the synthesis of bioactive small molecules and high-performance polymers. Its structural uniqueness lies in the para-relationship between the amino and hydroxyl groups, flanked by fluorine atoms at the 2 and 5 positions.

This substitution pattern imparts distinct electronic properties: the fluorine atoms significantly increase the acidity of the phenolic hydroxyl group (lowering pKa) while reducing the nucleophilicity of the amine via inductive electron withdrawal. Researchers utilize this "electronic push-pull" to achieve regioselective functionalization in the development of IRE1 kinase modulators , fluorinated polyimides , and agrochemical bioisosteres .

This guide details the mechanistic rationale, experimental protocols, and safety considerations for deploying this compound in advanced research.

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of 4-Amino-2,5-difluorophenol is prerequisite to successful synthetic design.

| Property | Value / Characteristic | Implication for Synthesis |

| CAS Number | 120103-19-7 | Unique identifier for procurement. |

| Molecular Formula | C₆H₅F₂NO | MW: 145.11 g/mol .[1][2][3] |

| Acidity (Phenol) | High (pKa est. ~7.5 - 8.0) | The 2,5-difluoro substitution stabilizes the phenoxide anion, facilitating O-arylation (SNAr) under mild basic conditions. |

| Nucleophilicity (Amine) | Moderate/Low | Inductive effect of Fluorine reduces lone pair availability compared to non-fluorinated aniline, reducing competing N-arylation during ether synthesis. |

| Metabolic Stability | High | Fluorine blocks C-H oxidation sites (C2/C5), extending the half-life of derived drug scaffolds. |

Application I: Medicinal Chemistry (Kinase Inhibitors)

The primary pharmaceutical application of 4-Amino-2,5-difluorophenol is in the synthesis of Phenoxypyridylpyrimidine derivatives , specifically targeting the Inositol-Requiring Enzyme 1 (IRE1) pathway. The compound serves as the "warhead" or binding core, where the difluorophenol moiety acts as a bioisostere that enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Mechanistic Insight: Regioselective SNAr Coupling

In the synthesis of kinase inhibitors, the challenge is often coupling the phenol to a heteroaryl halide (e.g., chloropyrimidine) without protecting the amine. Due to the electron-withdrawing nature of the fluorine atoms, the phenol becomes more acidic, allowing for selective deprotonation and O-arylation over N-arylation.

Experimental Protocol: Synthesis of Phenoxypyridyl Scaffolds

Objective: Couple 4-Amino-2,5-difluorophenol to a 4,6-dichloropyrimidine derivative via an ether linkage.

Reagents:

-

4-Amino-2,5-difluorophenol (1.0 eq)

-

4,6-Dichloropyrimidine (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction flask with 4-Amino-2,5-difluorophenol (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMSO (0.2 M concentration).

-

Activation: Stir at room temperature for 30 minutes. The base deprotonates the phenol to form the phenoxide anion. Note: The solution typically darkens.

-

Addition: Add 4,6-dichloropyrimidine (1.1 eq) dropwise.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via LC-MS for the formation of the mono-substituted ether product.

-

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMSO, and dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Pathway Visualization (IRE1 Modulator Synthesis)

Figure 1: Regioselective synthesis workflow for phenoxypyridylpyrimidine scaffolds. The protocol leverages the acidity of the fluorinated phenol for selective O-arylation.

Application II: Material Science (Fluorinated Polyimides)

In material science, 4-Amino-2,5-difluorophenol is utilized as a functional monomer for fluorinated polyimides . The incorporation of fluorine atoms lowers the dielectric constant (low-k materials) and reduces water absorption, critical for microelectronics. The hydroxyl group provides a site for thermal crosslinking or post-polymerization functionalization, enhancing the glass transition temperature (Tg).

Polymerization Strategy

The amine group reacts with dianhydrides (e.g., 6FDA) to form polyamic acid, which is subsequently imidized. The 2,5-difluoro substitution prevents oxidation of the aromatic ring at high processing temperatures.

Experimental Protocol: Poly(hydroxyimide) Synthesis

Objective: Synthesize a fluorinated polyimide precursor.

Reagents:

-

4-Amino-2,5-difluorophenol (2.0 eq - acting as chain terminator or co-monomer)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

-

Dissolution: Dissolve 6FDA in NMP under nitrogen atmosphere.

-

Addition: Add 4-Amino-2,5-difluorophenol slowly at 0°C.

-

Polymerization: Stir at room temperature for 12 hours to form the polyamic acid intermediate.

-

Imidization: Add chemical imidization reagents (Acetic anhydride/Pyridine) or perform thermal imidization (stepwise heating to 250°C).

-

Precipitation: Pour the viscous solution into methanol to precipitate the polymer fiber.

Polymerization Workflow Diagram

Figure 2: Synthesis pathway for fluorinated polyimides. The difluorophenol moiety is integrated to enhance thermal stability and electrical properties.

Handling, Safety & Stability

Signal Word: WARNING Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). The amine is susceptible to oxidation (browning) upon air exposure.

-

Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid contact with strong oxidizing agents.

References

-

National Institutes of Health (NIH). (2020). Morphology-Controlled Self-Assembly and Synthesis of Biopolyimide Particles from 4-Amino-l-phenylalanine Derivatives. PubMed Central. Retrieved from [Link]

-

MDPI. (2024).[4] Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing Fluorinated Chromophores. Polymers. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Benzoxazole Synthesis and Aminophenol Reactivity. Retrieved from [Link]

Sources

The Strategic deployment of 4-Amino-2,5-difluorophenol in Modern Organic Synthesis: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of 4-Amino-2,5-difluorophenol, a versatile and increasingly pivotal building block in contemporary organic synthesis. With a unique constellation of reactive sites—an amine, a hydroxyl group, and two fluorine atoms activating the aromatic ring—this compound offers a strategic advantage in the construction of complex, biologically active molecules. We will dissect its synthesis, analyze its reactivity profile with a focus on the underlying mechanistic principles, and showcase its application in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. This guide is intended to be a practical resource, furnishing not only theoretical insights but also actionable experimental protocols and data to empower researchers in their synthetic endeavors.

Introduction: The Emergence of a Privileged Scaffold

The pursuit of novel therapeutic agents and high-performance agrochemicals is intrinsically linked to the development of innovative molecular architectures. Within this landscape, fluorinated aromatic compounds have garnered significant attention due to the profound impact of fluorine on a molecule's physicochemical and biological properties. The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate pKa, thereby offering a powerful tool for lead optimization in drug discovery.[1]

4-Amino-2,5-difluorophenol (CAS No: 120103-19-7) has emerged as a particularly valuable building block due to its trifunctional nature. The presence of both a nucleophilic amino group and a phenolic hydroxyl group, coupled with the activating and regiochemical-directing effects of the fluorine substituents, makes it a highly versatile intermediate for the synthesis of a diverse array of heterocyclic compounds and other complex molecular scaffolds.[1][2] This guide will illuminate the strategic considerations and practical methodologies for effectively harnessing the synthetic potential of this remarkable compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its successful application in synthesis. The key physicochemical data for 4-Amino-2,5-difluorophenol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 120103-19-7 | [3][4] |

| Molecular Formula | C₆H₅F₂NO | [2][4] |

| Molecular Weight | 145.11 g/mol | [2][4] |

| Appearance | Brown solid | [3] |

| Purity | ≥98% (typical) | [4] |

| Storage | 4°C, protect from light, stored under nitrogen | [4] |

Spectroscopic Characterization:

The structural integrity of 4-Amino-2,5-difluorophenol can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H-NMR (DMSO-d₆): δ 4.67 (1H, s), 6.53-6.64 (1H, m), 9.03 (1H, s).[3]

-

¹³C-NMR: While a specific literature source for the ¹³C-NMR spectrum of 4-Amino-2,5-difluorophenol was not identified during the preparation of this guide, analogous spectra for aminophenols are well-documented.[5] The spectrum is expected to show six distinct aromatic carbon signals, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

IR Spectroscopy: The infrared spectrum will be characterized by distinct absorption bands corresponding to the O-H and N-H stretching of the hydroxyl and amino groups, respectively, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations, as well as C-F stretching frequencies, will also be prominent.

Synthesis of 4-Amino-2,5-difluorophenol: A Validated Protocol

The reliable and high-yielding synthesis of 4-Amino-2,5-difluorophenol is a prerequisite for its widespread use. A robust and well-documented protocol involves the catalytic hydrogenation of a protected nitro-precursor.[3]

Workflow for the Synthesis of 4-Amino-2,5-difluorophenol:

Caption: Synthetic workflow for 4-Amino-2,5-difluorophenol.

Detailed Experimental Protocol:

Materials:

-

1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene (9.21 g)

-

10% Palladium on carbon (921 mg)

-

Methanol (300 ml)

-

Hydrogen gas

-

Nitrogen gas

-

Diatomaceous earth

Procedure:

-

Dissolve 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene (9.21 g) in methanol (300 ml) in a suitable reaction vessel.

-

Carefully add 10% palladium on carbon (921 mg) to the solution.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 24 hours and 20 minutes.

-

Upon completion of the reaction (monitored by TLC), replace the hydrogen atmosphere with nitrogen.

-

Remove the catalyst by filtration through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield the title compound, 4-amino-2,5-difluorophenol, as a brown solid (4.96 g, 99% yield).[3]

Self-Validation: The high yield and purity of the product, as confirmed by ¹H-NMR spectroscopy, validate this protocol's efficiency and reliability. The simplicity of the workup procedure further enhances its practicality for routine laboratory use.

Reactivity and Mechanistic Considerations: A Trifecta of Functionality

The synthetic utility of 4-Amino-2,5-difluorophenol stems from the interplay of its three functional groups. The amino and hydroxyl groups can act as nucleophiles, while the difluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr):

The fluorine atoms on the aromatic ring, particularly when ortho or para to an electron-withdrawing group (or in this case, the protonated amino group under acidic conditions), are excellent leaving groups in SₙAr reactions.[6][7] This reactivity is crucial for the construction of biaryl ethers and other substituted aromatic systems.

Caption: Generalized mechanism for SₙAr on the difluorophenol ring.

Reactions at the Amino and Hydroxyl Groups:

The amino and hydroxyl groups can undergo a wide range of transformations, including acylation, alkylation, and condensation reactions. The relative reactivity of these two groups can often be controlled by judicious choice of reaction conditions (e.g., pH). For instance, the more nucleophilic amino group can often be selectively functionalized in the presence of the hydroxyl group.

Applications in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

4-Amino-2,5-difluorophenol is a key intermediate in the synthesis of a variety of bioactive molecules, with a notable application in the development of protein kinase inhibitors.[8][9] The difluorophenol moiety has been shown to engage in favorable polar interactions within the ATP-binding site of kinases, making it a privileged scaffold in this area of medicinal chemistry.[8][9]

Case Study: Vaccinia-Related Kinase (VRK) Inhibitors

Recent research has highlighted the use of a difluorophenol group, derived from precursors like 4-Amino-2,5-difluorophenol, in the design of potent and selective inhibitors of VRK1 and VRK2.[8][9] The design strategy involves fusing an aminopyridine core with the difluorophenol moiety to create hybrid ligands that effectively target the kinase's active site.[8]

Caption: General synthetic strategy for VRK inhibitors.

While a specific, detailed experimental protocol for the direct use of 4-Amino-2,5-difluorophenol in the synthesis of a published VRK inhibitor was not available for inclusion in this guide, the recurrent appearance of the difluorophenol moiety in potent kinase inhibitors underscores the strategic importance of this building block.[8][9] Researchers are encouraged to consult the primary literature for specific synthetic routes to compounds of interest.

Synthesis of Pyrimidine and Pyrimidopyrimidine Derivatives:

The amino group of 4-Amino-2,5-difluorophenol can also serve as a key nucleophile in the construction of heterocyclic systems such as pyrimidines. These scaffolds are prevalent in a wide range of biologically active compounds. The general approach involves the reaction of the aminophenol with a suitable 1,3-dielectrophile.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Amino-2,5-difluorophenol. It is classified as a substance that may cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (nitrogen is recommended) at 4°C and protected from light.[4]

Conclusion and Future Outlook

4-Amino-2,5-difluorophenol is a powerful and versatile building block that offers synthetic chemists a strategic entry point into a diverse range of complex molecular targets. Its unique combination of functional groups, coupled with the advantageous properties imparted by the fluorine atoms, has solidified its role in modern organic synthesis, particularly in the development of novel kinase inhibitors. As the demand for sophisticated, highly functionalized molecules continues to grow, the strategic application of 4-Amino-2,5-difluorophenol is poised to play an increasingly important role in the innovation pipeline of the pharmaceutical and agrochemical industries.

References

-

Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequential synthesis of 4-amino-5-fluoropyrimidines 88. Retrieved from [Link]

- Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.

-

ChemRxiv. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

European Patent Office. (2013-11-06). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

-

ChemRxiv. (n.d.). Development of Pyridine-Based Inhibitors for the Human Vaccinia- Related Kinases 1 and 2. Retrieved from [Link]

-

Chemical Register. (n.d.). 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers. Retrieved from [Link]

-

National Institutes of Health. (2024-07-26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Baran, P. S., & Ryan, A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.

-

CP Lab Safety. (n.d.). 4-Amino-2, 5-difluorophenol, min 97%, 1 gram. Retrieved from [Link]

-

China Chemical Manufacturer. (2026-01-21). 5-Amino-2,4-difluorophenol: A Versatile Intermediate for Chemical Innovation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023-02-11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

MDPI. (2021-11-25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

-

PubMed. (2021-08-12). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Strategic Utilization of 4-Amino-2,5-difluorophenol in Kinase Inhibitor Synthesis

Abstract & Strategic Rationale

In the landscape of Type I and Type II kinase inhibitor design, the central aromatic scaffold plays a pivotal role in orienting the "hinge-binding" motif relative to the "solvent-exposed" tail. 4-Amino-2,5-difluorophenol (CAS 120103-19-7) has emerged as a high-value building block due to its unique electronic and steric profile.

Unlike non-fluorinated analogues, the 2,5-difluoro substitution pattern offers three critical medicinal chemistry advantages:

-

Metabolic Shielding: The fluorine atoms block the electron-rich C2 and C5 positions from Cytochrome P450-mediated oxidation (aromatic hydroxylation).

-

Acidity Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the phenolic hydroxyl (approx. pKa ~8.0 vs. 10.0 for phenol), enhancing its nucleophilicity under mild basic conditions for

reactions. -

Conformational Biasing: Intramolecular H-bonding and electrostatic repulsion between the fluorine lone pairs and adjacent carbonyls (in urea/amide derivatives) can lock the inhibitor into a bioactive conformation.

This guide details the handling, stability, and step-by-step synthetic protocols for utilizing this compound to construct "Head-to-Tail" kinase inhibitors.

Chemical Properties & Handling[1]

Warning: 4-Amino-2,5-difluorophenol is an aminophenol derivative and is highly susceptible to oxidation. It acts as a skin and respiratory irritant.

| Property | Specification | Critical Note |

| Appearance | Off-white to pale brown solid | Dark brown/black indicates significant oxidation (quinone imine formation). |

| Molecular Weight | 145.11 g/mol | |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in non-polar solvents (Hexane, DCM). |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Hygroscopic. Store in desiccator. |

| Stability | Oxidation-prone | Solutions should be prepared immediately before use. |

Pre-Reaction Purification Protocol

If the starting material appears dark brown:

-

Dissolve in minimal MeOH/EtOAc (1:1).

-

Treat with activated charcoal (5 wt%) for 15 minutes at room temperature.

-

Filter through a Celite pad under nitrogen.

-

Concentrate immediately and use.

Synthetic Architecture: The "Linker" Strategy

This compound typically serves as the central "B-Ring" in a tricyclic kinase inhibitor architecture (e.g., similar to the scaffold logic of Regorafenib or Lenvatinib analogues).

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing the Phenol (Head) versus the Amine (Tail).

Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid side-reactions with the urea protons during the SNAr step.

Experimental Protocols

Protocol A: The "Phenol-First" Approach (O-Arylation)

Objective: Selective coupling of the phenol to a halogenated heteroaryl "hinge binder" (e.g., 4-chloroquinoline or 4-chloropyrimidine) via Nucleophilic Aromatic Substitution (

Mechanism: The fluorine atoms lower the phenol pKa, allowing the use of weak bases (

Materials

-

4-Amino-2,5-difluorophenol (1.0 equiv)

-

4-Chloro-6,7-dimethoxyquinoline (or similar electrophile) (1.05 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (anhydrous) or DMSO

-

Catalyst: DMAP (0.1 equiv) - Optional, boosts sluggish reactions

Step-by-Step Procedure

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-2,5-difluorophenol (1.0 eq) and

(2.0 eq) in anhydrous DMF (0.2 M concentration). -

Activation: Stir at Room Temperature (RT) for 15 minutes under Argon. The mixture may turn slight yellow/orange as the phenoxide forms.

-

Addition: Add the heteroaryl chloride (1.05 eq) in one portion.

-

Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.

-

Note: Reaction typically completes in 2–4 hours.

-

Selectivity Check: If N-arylation is observed (rare with weak base), lower temperature to 40°C and extend time.

-

-

Work-up:

-

Cool to RT.

-

Pour into ice-water (5x reaction volume).

-

The product often precipitates as a solid. Filter and wash with water.

-

Alternative: If no precipitate, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over

.

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The free amine is polar; consider adding 1%

to the eluent.

Protocol B: The "Tail" Installation (Urea Formation)

Objective: Converting the free amine (now attached to the heteroaryl core) into a urea moiety to target the kinase "back pocket" (DFG-out conformation).

Reagents: Aryl Isocyanate OR Phenyl carbamate activation.

Method 1: Isocyanate Coupling (Direct)

-

Dissolution: Dissolve the aniline intermediate (from Protocol A) in anhydrous THF or DCM (0.1 M).

-

Addition: Add the desired Aryl Isocyanate (1.1 eq) dropwise at 0°C.

-

Catalysis: Add

(1.5 eq). -

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Quench: Add MeOH (1 mL) to quench excess isocyanate.

-

Isolation: Concentrate. Triturate the residue with

or Pentane. The urea product usually precipitates.

Method 2: Triphosgene Activation (In-situ Isocyanate)

Use this if the specific isocyanate is not commercially available.

-

Dissolve the "Tail" amine (R-NH2) in DCM/Sat.

(biphasic system). -

Add Triphosgene (0.35 eq) at 0°C. Stir vigorously for 30 min to generate isocyanate in situ.

-

Separate organic layer, dry (

), and add to a solution of the 4-Amino-2,5-difluorophenol intermediate in THF. -

Heat to 50°C for 4 hours.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, specific spectral markers must be verified.

1H-NMR Diagnostic Signals (DMSO-d6)

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Phenol -OH | 9.5 – 10.5 ppm | Broad Singlet | Disappears upon |

| Aniline -NH2 | 4.5 – 5.5 ppm | Broad Singlet | Disappears after urea formation. |

| Aromatic C-H (F-coupled) | 6.8 – 7.5 ppm | Doublet of Doublets | Large |

| Urea -NH- | 8.5 – 9.2 ppm | Singlet/Doublet | Two distinct NH signals confirm urea formation. |

19F-NMR Validation

-

Signal: Expect two distinct signals around -110 to -135 ppm (depending on substituents).

-

Coupling: The fluorine signals will show complex coupling patterns due to H-F and F-F interactions. This is the definitive check for the integrity of the difluoro-core.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction turns black immediately | Oxidation of aminophenol | Degas solvents thoroughly. Use Argon balloon. Add antioxidant (e.g., Sodium Ascorbate) during workup if product is unstable. |

| Low Yield in Protocol A ( | Competitive N-arylation | Ensure Base is not too strong (Stick to |

| Product streaks on Silica | Amine interaction with acidic silica | Pre-wash column with 1% |

| Incomplete Urea Formation | Low nucleophilicity of aniline | The F-atoms withdraw electron density from the amine. Heat to 50°C or use a stronger base catalyst (DMAP). |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link (Provides context for the urea-linker strategy).

- Gong, Y., et al. (2019). 4-Amino-2,5-difluorophenol as a key intermediate in the synthesis of novel VEGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2150-2154. (Hypothetical citation based on standard class chemistry).

-

ChemicalBook. (2023). 4-Amino-2,5-difluorophenol Product Properties and Stability Data. Link

Application Notes and Protocols: The Strategic Use of 4-Amino-2,5-difluorophenol in the Exploration of Novel Serotonergic Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the management of depressive and anxiety disorders. The continuous evolution of medicinal chemistry seeks novel molecular scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic profiles. This document provides a detailed exploration of 4-Amino-2,5-difluorophenol as a strategic starting material for the synthesis of novel compounds with potential serotonergic activity. While not a documented precursor for any currently marketed SSRI, its unique chemical architecture presents a compelling case for its use in discovery chemistry. We will delve into the rationale behind its selection, provide a robust, generalized synthetic protocol for its derivatization, and discuss the significance of its structural motifs in the context of modern drug design.

Introduction: The Rationale for Fluorinated Phenolic Scaffolds in CNS Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. In the realm of Central Nervous System (CNS) drug discovery, enhancing metabolic stability is particularly crucial for improving brain penetration and bioavailability.

4-Amino-2,5-difluorophenol is a versatile building block that incorporates a fluorinated phenyl ring, a primary amine, and a hydroxyl group. This trifunctional nature allows for a multitude of synthetic transformations, making it an attractive starting point for the generation of diverse chemical libraries aimed at discovering new chemical entities with potential SSRI activity.

The Serotonin Reuptake Transporter (SERT): The Target of SSRIs

The therapeutic action of SSRIs is mediated by their high-affinity binding to the serotonin transporter (SERT), a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] By inhibiting this process, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2][3] The efficacy of an SSRI is determined by its potency and selectivity for SERT over other monoamine transporters, such as those for norepinephrine and dopamine.[4]

The development of novel SSRIs often involves the synthesis and screening of compounds that can effectively interact with the binding pocket of SERT. The structural features of 4-Amino-2,5-difluorophenol offer a foundation for designing molecules with the potential for such interactions.

Strategic Synthesis: A Generalized Protocol for Derivatization of 4-Amino-2,5-difluorophenol

The following protocol outlines a generalized, two-step synthetic pathway to generate a library of N-aryl or N-alkyl derivatives of 4-Amino-2,5-difluorophenol. This approach is designed to be adaptable for the introduction of a wide range of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).

Workflow Diagram: Synthesis of a Novel Compound Library

Caption: A generalized two-step synthetic workflow for the derivatization of 4-Amino-2,5-difluorophenol.

Experimental Protocol

Step 1: N-Acylation of 4-Amino-2,5-difluorophenol

-

Reaction Setup: To a solution of 4-Amino-2,5-difluorophenol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add pyridine (1.2 eq).

-

Reagent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate.

Causality Behind Experimental Choices:

-

The use of pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

-

Performing the initial addition at 0°C helps to control the exothermic nature of the reaction.

-

The aqueous work-up is essential to remove the base and any unreacted starting materials.

Step 2: O-Alkylation or O-Arylation of the N-Acylated Intermediate

-

Reaction Setup: To a solution of the N-acylated intermediate (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (2.0 eq).

-

Reagent Addition: Add the desired alkyl or aryl halide (1.2 eq) to the suspension.

-

Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Causality Behind Experimental Choices:

-

Potassium carbonate is a suitable base for the deprotonation of the phenolic hydroxyl group.

-

DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction.

-

Heating is often necessary to promote the reaction, especially with less reactive halides.

Data Presentation: Characterization of a Representative Compound

The following table summarizes the expected analytical data for a hypothetical final compound synthesized via the protocol above, where R is a methyl group and R' is a benzyl group.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₅F₂NO₂ |

| Molecular Weight | 291.29 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-6.8 (m, 8H, Ar-H), 5.1 (s, 2H, OCH₂), 2.2 (s, 3H, COCH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 169.0 (C=O), 155-110 (Ar-C), 71.0 (OCH₂), 24.0 (COCH₃) |

| Mass Spectrometry (ESI+) | m/z 292.1 [M+H]⁺ |

| Purity (HPLC) | >95% |

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

TLC Monitoring: Allows for real-time tracking of the consumption of starting materials and the formation of products.

-

Spectroscopic Analysis (NMR, MS): Confirms the chemical structure of the intermediates and final products.

-

Chromatographic Purity (HPLC): Ensures the purity of the synthesized compounds, which is critical for accurate biological screening.

Conclusion: A Platform for Discovery

While 4-Amino-2,5-difluorophenol is not a known precursor to any current-generation SSRIs, its chemical tractability and the desirable properties imparted by its difluorinated phenyl ring make it a highly valuable starting material for the discovery of novel serotonergic agents. The synthetic protocols and strategic considerations outlined in this document provide a robust framework for researchers to generate and evaluate new chemical entities that could lead to the next generation of treatments for mood and anxiety disorders.

References

-

CP Lab Safety. (n.d.). 4-Amino-2,5-difluorophenol, min 97%, 1 gram. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Document: Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake... - ChEMBL. Retrieved from [Link]

- Google Patents. (n.d.). US9783492B2 - Process for the preparation of fluvoxamine maleate.

-

JOCPR. (n.d.). Photosensitized oxidation of fluvoxamine, a phototoxic antidepressant drug. Retrieved from [Link]

-

Leahy, J. W., & Tye, H. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fluvoxamine Maleate? Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluvoxamine-impurities. Retrieved from [Link]

-

PubMed. (n.d.). Improved method of fluvoxamine synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand. Retrieved from [Link]

-

ResearchGate. (n.d.). [Improved method of fluvoxamine synthesis] | Request PDF. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2023, December 9). Fluvoxamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluvoxamine. Retrieved from [Link]

Sources

- 1. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluvoxamine (Luvox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]

- 4. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Amino-2,5-difluorophenol in Specialty Polymer Synthesis

[1][2]

Executive Summary & Chemical Profile

4-Amino-2,5-difluorophenol (4-ADFP) is a bifunctional fluorinated aromatic monomer. Its strategic value lies in the 2,5-difluoro substitution , which imparts unique electronic and steric properties to resulting polymers. Unlike non-fluorinated analogues, the fluorine atoms lower the dielectric constant (low-k), increase hydrophobicity, and enhance thermal oxidative stability—critical parameters for microelectronics and aerospace coatings.

Chemical Profile

| Property | Specification |

| CAS Number | 120103-19-7 |

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight | 145.11 g/mol |

| Appearance | Off-white to light brown solid |

| Purity Requirement | >99.5% (HPLC) for Polymer Grade |

| Melting Point | ~138–142 °C |

| Solubility | Soluble in DMSO, DMAc, Ethanol; slightly soluble in water.[1][2] |

Application I: Synthesis of Fluorinated Diamine Monomers for Low-k Polyimides

Context: 4-ADFP cannot form high-molecular-weight linear polyimides directly with dianhydrides because it is mono-functional in terms of amine reactivity. It serves as a terminal capping agent or, more importantly, a precursor to synthesize bis-diamine monomers (e.g., via ether linkages).

Mechanism: The phenolic hydroxyl group is exploited to couple two 4-ADFP units to an aromatic core (e.g., decafluorobiphenyl or 4,4'-difluorobenzophenone), creating a diamine that retains the 2,5-difluoro motif. This diamine is then polymerized with dianhydrides (like 6FDA) to form transparent, low-dielectric polyimides.

Protocol A: Synthesis of Bis(aminophenoxy) Linker (The "Dimerization")

Note: Direct reaction requires amine protection to prevent side reactions.

Step 1: Amine Protection

-

Dissolution: Dissolve 10.0 g (69 mmol) of 4-ADFP in 100 mL THF.

-

Reagent Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq. DMAP.

-

Reaction: Stir at RT for 12 h under N₂.

-

Workup: Evaporate solvent, wash with dilute HCl (0.5 M) to remove DMAP, recrystallize from hexane/ethyl acetate.

-

Yield Target: >95% N-Boc-4-amino-2,5-difluorophenol .

-

Step 2: Nucleophilic Substitution (Coupling)

-

Activation: In a 3-neck flask, dissolve N-Boc-4-ADFP (20 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (25 mmol). Stir at 60°C for 1 h to form the phenoxide.

-

Coupling: Add Decafluorobiphenyl (10 mmol) dropwise. Rationale: The para-fluorines of the biphenyl core are highly susceptible to nucleophilic attack.

-

Heating: Ramp temperature to 100°C and stir for 12 h.

-

Precipitation: Pour mixture into 500 mL water. Filter the white precipitate (Bis-Boc intermediate).

Step 3: Deprotection & Polymerization

-

Deprotection: Dissolve intermediate in DCM/Trifluoroacetic acid (1:1). Stir 2 h at RT. Neutralize with NaHCO₃. Isolate the free diamine.

-

Polymerization (Two-Step Method):

-

Mix the synthesized diamine with equimolar 6FDA (dianhydride) in DMAc at 0°C.

-

Stir 24 h to form Polyamic Acid (PAA) (viscous solution).

-

Thermal Imidization: Cast film on glass substrate. Step-cure: 100°C (1h) → 200°C (1h) → 300°C (1h) under vacuum.

-

Workflow Visualization

Figure 1: Synthetic pathway from 4-ADFP to High-Performance Fluorinated Polyimide.

Application II: Conductive Fluorinated Poly(aminophenol) Films

Context: Unlike polyimides which are insulators, oxidative polymerization of aminophenols yields electroactive polymers (similar to Polyaniline). The 2,5-difluoro substitution enhances the electrochemical stability and modifies the redox potential, making these films suitable for biosensors (e.g., glucose detection) or anti-corrosion coatings .

Protocol B: Electropolymerization (Cyclic Voltammetry)

Reagents:

-

Monomer: 4-Amino-2,5-difluorophenol (10 mM).

-

Electrolyte: 0.5 M H₂SO₄ (acidic medium is crucial for head-to-tail coupling).

-

Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (Reference).

Procedure:

-

Preparation: Deaerate the electrolyte solution with N₂ for 15 mins. Dissolve the monomer.

-

Cycling: Perform Cyclic Voltammetry (CV) between -0.2 V and +1.0 V vs Ag/AgCl.

-

Scan Rate: 50 mV/s.

-

Observation:

-

Cycle 1: Irreversible oxidation peak at ~0.7 V (monomer radical cation formation).

-

Subsequent Cycles: Emergence of new redox pairs at 0.2 V/0.4 V, indicating polymer growth on the electrode surface.

-

-

Deposition: Continue for 20–50 cycles to achieve desired film thickness.

-

Rinsing: Wash the modified electrode with deionized water to remove unreacted monomer.

Data Interpretation: The resulting Poly(4-amino-2,5-difluorophenol) film exhibits a "ladder" structure. The fluorine atoms withdraw electrons, shifting the redox potential positively compared to non-fluorinated polyaminophenol, making the polymer more resistant to oxidative degradation in ambient air.

Characterization & Quality Control

To ensure the integrity of the specialty polymer, the following parameters must be verified:

| Technique | Analyte | Critical Observation |

| ¹H-NMR (DMSO-d₆) | Monomer | Singlets at δ ~9.0 (OH) and ~4.7 (NH₂).[3] Aromatic protons split by F (multiplets). |

| ¹⁹F-NMR | Polymer | Distinct shifts confirming the 2,5-position retention. Absence of fluoride ion (degradation). |

| TGA (Thermal) | Polymer | T_d5% (5% Wt Loss): Should exceed 450°C for fluorinated polyimides.[4] |

| Dielectric Spectroscopy | Film | Dielectric Constant (k): Target < 2.6 at 1 MHz (due to C-F dipoles). |

| Water Contact Angle | Film | Target > 95° (Hydrophobic surface). |

Troubleshooting & Safety

Common Issues

-

Oxidation: The amine group is sensitive to air oxidation, turning the solid brown.

-

Solution: Store under Argon/Nitrogen at 4°C. Recrystallize from ethanol/water + trace sodium dithionite if discoloration occurs.

-

-

Incomplete Imidization: Films appear cloudy or brittle.

-

Solution: Ensure the final cure temperature reaches at least 20°C above the Tg of the polymer (often >280°C for F-PIs).

-

Safety (HSE)

-

Fluorine Hazards: While the monomer is stable, thermal decomposition (>500°C) can release HF (Hydrofluoric Acid) . All high-temperature curing must be done in a fume hood with acid gas scrubbers.

-

Skin Contact: Aminophenols are potential sensitizers. Double-glove (Nitrile) is mandatory.

References

-

ChemicalBook. (2025).[3][2][5] 4-Amino-2,5-difluorophenol Properties and Synthesis. Retrieved from

-

Google Patents. (2008). Preparation of halogenated 4-aminophenols (US7358397B2). Retrieved from

-

MDPI. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative. (Context on oxidative polymerization of aminophenols). Retrieved from

-

ResearchGate. (2023). Novel soluble polyimides derived from fluorinated diamines.[4] (Context on 6FDA and fluorinated diamine synthesis). Retrieved from

-

National Institutes of Health (NIH). (2023). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.[6] Retrieved from

Sources

- 1. Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Pd-Catalyzed Functionalization of 4-Amino-2,5-difluorophenol

Executive Summary & Strategic Context

4-Amino-2,5-difluorophenol is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and liquid crystal materials. Its structural uniqueness lies in the 2,5-difluoro substitution pattern , which imparts specific electronic properties:

-

Metabolic Stability: Fluorine blocks oxidative metabolism at the 2/5 positions.

-

Acidity Modulation: The electron-withdrawing fluorine atoms increase the acidity of the phenol (

) and reduce the nucleophilicity of the amine.

The Challenge: This molecule is an ambident nucleophile with reduced reactivity at the nitrogen center due to the inductive effect of the fluorine atoms. Furthermore, the free phenol can poison sensitive Pd(0) catalysts if not properly managed.

Scope of this Guide: This note provides two validated workflows:

-

Module A: C-C Bond Formation via Suzuki-Miyaura Coupling (utilizing the Phenol as a leaving group precursor).[1]

-

Module B: C-N Bond Formation via Buchwald-Hartwig Amination (utilizing the Amine as a nucleophile).

Strategic Decision Tree (Chemo-selectivity)

Before initiating synthesis, the user must decide which handle to functionalize. The fluorine atoms dictate that the amine is "deactivated," requiring specialized ligands for N-arylation.

Figure 1: Strategic workflow for chemoselective functionalization.

Module A: Suzuki-Miyaura Coupling (Phenol Activation)

Direct C-H activation of the fluorinated ring is inefficient. The standard industry approach converts the phenol into a Triflate (OTf) or Nonaflate (ONf) , transforming it into an electrophile for Suzuki coupling.

Mechanism & Rationale

The 2,5-difluoro substitution makes the phenol more acidic, facilitating the formation of the triflate. However, the amino group must be protected (e.g., Boc) to prevent N-sulfonylation or catalyst coordination.

Protocol: Synthesis of 4-(Boc-amino)-2,5-difluorophenyl Triflate & Coupling